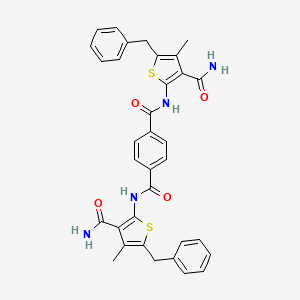
N,N'-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide is a complex organic compound with a molecular formula of C30H30N4O4S2 and a molecular weight of 574.7 g/mol. This compound is characterized by its unique structure, which includes benzyl, carbamoyl, and methylthiophenyl groups attached to a benzene-1,4-dicarboxamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method involves the reaction of 5-benzyl-3-carbamoyl-4-methylthiophene with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzene-1,4-dicarboxylic acid and 5-benzyl-3-carbamoyl-4-methylthiophene.
科学的研究の応用
N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as luminescent sensors and catalysts for various chemical reactions.
作用機序
The mechanism of action of N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding can lead to changes in cellular pathways and biochemical processes, making it a valuable tool in studying molecular mechanisms .
類似化合物との比較
N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide can be compared with similar compounds such as:
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has similar structural features but differs in the functional groups attached to the benzene ring.
N,N’-dicarbazolyl-3,5-benzene: Another compound with a benzene core but different substituents, leading to different chemical properties and applications.
特性
分子式 |
C34H30N4O4S2 |
|---|---|
分子量 |
622.8 g/mol |
IUPAC名 |
1-N,4-N-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H30N4O4S2/c1-19-25(17-21-9-5-3-6-10-21)43-33(27(19)29(35)39)37-31(41)23-13-15-24(16-14-23)32(42)38-34-28(30(36)40)20(2)26(44-34)18-22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H2,35,39)(H2,36,40)(H,37,41)(H,38,42) |
InChIキー |
JUTZVCVTLBTTLX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)CC4=CC=CC=C4)C)C(=O)N)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)
methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
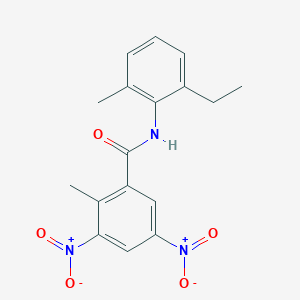
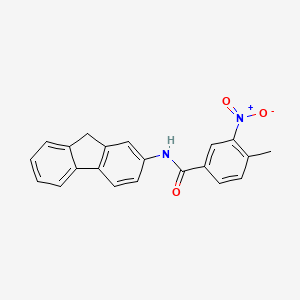
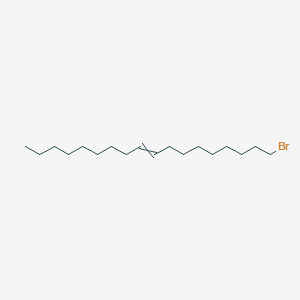
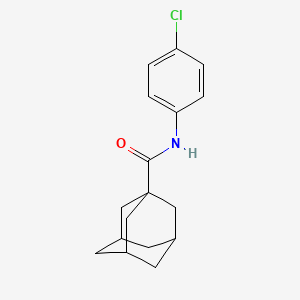
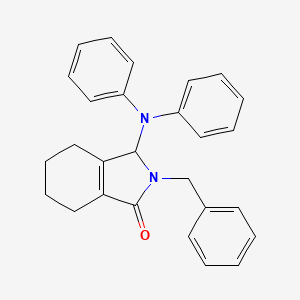
![3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B12454061.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12454074.png)
![3-methyl-N-[3-(morpholin-4-ylcarbonyl)-4-phenylthiophen-2-yl]butanamide](/img/structure/B12454080.png)
![N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B12454082.png)
![Ethyl 4-[(diethylamino)methyl]-2-({[(diethylamino)methyl]sulfanyl}methyl)-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B12454084.png)
![N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12454095.png)
